![molecular formula C21H23NO5 B11258118 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11258118.png)
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimetoxi fenil)-8-[(dimetilamino)metil]-7-hidroxi-4-metil-2H-cromen-2-ona es un compuesto orgánico complejo conocido por su estructura química única y sus aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto presenta un núcleo de cromen-2-ona, que es un andamiaje común en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3,4-dimetoxi fenil)-8-[(dimetilamino)metil]-7-hidroxi-4-metil-2H-cromen-2-ona típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la condensación de 3,4-dimetoxi benzaldehído con un derivado adecuado de cromen-2-ona en condiciones ácidas o básicas. La reacción a menudo está catalizada por ácidos como el ácido clorhídrico o bases como el hidróxido de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) y la recristalización para purificar el producto final. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3,4-Dimetoxi fenil)-8-[(dimetilamino)metil]-7-hidroxi-4-metil-2H-cromen-2-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar los alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el núcleo de cromen-2-ona.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Los agentes halogenantes como el bromo (Br2) o los agentes clorantes como el cloruro de tionilo (SOCl2) se utilizan para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-(3,4-Dimetoxi fenil)-8-[(dimetilamino)metil]-7-hidroxi-4-metil-2H-cromen-2-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3,4-dimetoxi fenil)-8-[(dimetilamino)metil]-7-hidroxi-4-metil-2H-cromen-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
(3R)-3-(2-hidroxi-3,4-dimetoxi fenil)cromano-7-ol: Comparte una estructura cromana similar pero difiere en los grupos funcionales.
Etil 3-(3,4-dimetoxi fenil)propionato: Contiene un anillo aromático similar pero tiene diferentes sustituyentes.
Unicidad
3-(3,4-Dimetoxi fenil)-8-[(dimetilamino)metil]-7-hidroxi-4-metil-2H-cromen-2-ona es único debido a su combinación específica de grupos funcionales y características estructurales, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C21H23NO5/c1-12-14-7-8-16(23)15(11-22(2)3)20(14)27-21(24)19(12)13-6-9-17(25-4)18(10-13)26-5/h6-10,23H,11H2,1-5H3 |
Clave InChI |
VNDOLVPXXSKIDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


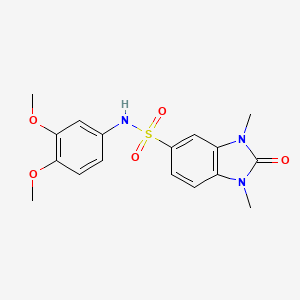
![2-(4-chlorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11258044.png)

![N-Cyclopentyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258057.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11258063.png)
![2-(4-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B11258066.png)
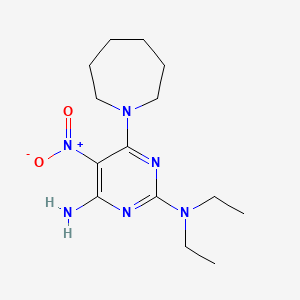

![5-[(Cyclopentylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11258085.png)
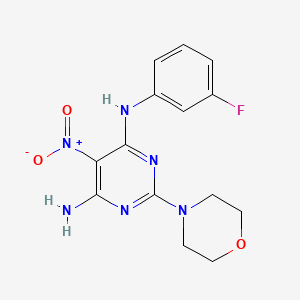
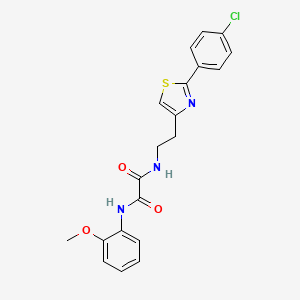
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B11258095.png)
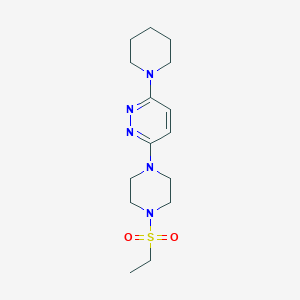
![N-(4-chlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258109.png)
